Tetraethylammonium bicarbonate

Vue d'ensemble

Description

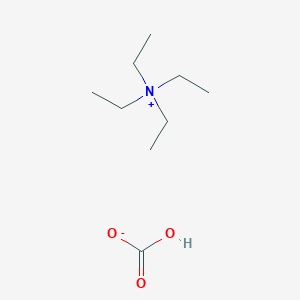

Tetraethylammonium bicarbonate is a quaternary ammonium salt with the chemical formula (CH₃CH₂)₄N(HCO₃). It is a versatile compound used in various scientific and industrial applications. The compound is known for its ability to act as a buffering agent, a reagent in organic synthesis, and a catalyst in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraethylammonium bicarbonate can be synthesized by reacting tetraethylammonium hydroxide with carbon dioxide. The reaction typically involves bubbling carbon dioxide gas through an aqueous solution of tetraethylammonium hydroxide until the desired pH is achieved . This method is efficient and commonly used in laboratory settings.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the carbonation of a mixture of tetraethylammonium hydroxide and water in a pressure reactor. This method reduces carbon dioxide waste emissions and improves the efficiency of the reaction .

Analyse Des Réactions Chimiques

Phase-Transfer Catalysis in Nucleophilic Fluorination

TEAB facilitates nucleophilic radiofluorination reactions using Fluorine-18 ([¹⁸F]), critical for PET imaging. It enhances [¹⁸F]F⁻ elution efficiency from anion-exchange resins while minimizing reactor blockages. Key findings include:

| Eluent Composition | Solvent Matrix | % Elution Efficiency (±σ) |

|---|---|---|

| TEAB (7.8 µmol) in 90% MeCN | 10% H₂O | 89 (6) |

| TEAB (7.8 µmol) in 50% MeCN | 50% H₂O | 95 (2) |

| TEAB (7.8 µmol) in 70% MeCN | 30% H₂O | 93 (<1) |

Higher water content (10–50%) prevents TEAB precipitation, optimizing [¹⁸F]F⁻ recovery . TEAB outperforms tetraethylammonium perchlorate (TEAP) and tosylate (TEATos) in MeCN-based systems, achieving 89–95% efficiency .

Coprecipitation of Cu/ZnO Catalysts

TEAB acts as a precipitant in synthesizing Cu/ZnO catalysts for methanol synthesis and CO hydrogenation. Key steps:

-

Precursor Mixing : Aqueous solutions of Cu(NO₃)₂ and Zn(NO₃)₂ are combined with TEAB.

-

Precipitation : TEAB’s bicarbonate ions induce pH-controlled precipitation, forming Cu/Zn(OH)₂CO₃ intermediates.

-

Calcination : Heating at 300–400°C produces mesoporous Cu/ZnO structures with high surface area (>100 m²/g) .

Limitations and Comparative Performance

While TEAB is versatile, its hygroscopicity limits anhydrous applications. Alternatives like tetrabutylammonium bromide offer higher thermal stability but lower solubility .

These studies underscore TEAB’s adaptability across reaction types, driven by its unique bicarbonate-quaternary ammonium synergy. Experimental protocols and efficiency metrics provide a roadmap for optimizing its use in industrial and research settings.

Applications De Recherche Scientifique

Synthesis of Carbamate Esters

TEAB acts as a catalyst in the synthesis of carbamate esters from amines. This reaction is significant due to the utility of carbamate esters in various applications, including agrochemicals such as insecticides and fungicides. Studies have shown that TEAB facilitates the reaction between amines and chloroformate precursors, leading to efficient formation of carbamate esters.

Catalysis in Cu/ZnO Synthesis

TEAB serves as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. These bimetallic catalysts are crucial for numerous chemical reactions, including methanol synthesis and CO hydrogenation. TEAB aids in the precipitation of copper and zinc precursors, resulting in well-defined nanostructures that enhance catalytic performance .

Phase-Transfer Catalysis

In radiofluorination reactions, TEAB offers an alternative to traditional phase-transfer systems. It facilitates the transfer of polar molecules into organic media, which is essential for reactions involving radioisotopes like Fluorine-18 (). This application is particularly important for developing radiotracers used in positron emission tomography (PET) imaging, where TEAB helps prevent microreactor blockages .

Enhanced Reactivity of Fluoride Ions

A study demonstrated that TEAB significantly enhances the reactivity of fluoride ions in nucleophilic substitution reactions. The presence of TEAB improved the elution efficiency of from solid-phase extraction columns, achieving up to 89% recovery rates under optimized conditions .

| Entry | AEX Reagent | Solvent Matrix | % RCC of |

|---|---|---|---|

| 1 | TEAB | 95% MeCN | 89 |

| 2 | TEAB | 95% DMSO | 72 |

| 3 | TEAP | 95% MeCN | 77 |

This table illustrates the efficiency of TEAB compared to other reagents in enhancing recovery.

Ion Pairing Studies

Research has shown that the tetraethylammonium cation forms stable ion pairs with bicarbonate ions, enhancing the binding affinity for other anions such as fluoride. This property was exploited in receptor systems where TEAB complexes were utilized to improve anion selectivity and release mechanisms . The binding affinity was significantly increased when TEAB was pre-complexed with bicarbonate before introducing competing anions.

Comparative Analysis with Other Quaternary Ammonium Salts

TEAB shares similarities with other quaternary ammonium salts but stands out due to its dual functionality:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetraethylammonium chloride | C₈H₁₄ClN | Precursor for other tetraethylammonium salts |

| Tetra-n-butylammonium bromide | C₁₂H₂₁BrN | Effective but less soluble than tetraethylammonium salts |

| Tetra-n-propylammonium bromide | C₁₂H₂₁BrN | Similar applications but lower solubility |

TEAB's unique ability to enhance reaction rates while being less basic than other salts makes it particularly effective for specific applications .

Mécanisme D'action

The mechanism of action of tetraethylammonium bicarbonate involves its ability to act as a buffering agent and a catalyst. It regulates pH levels by selectively binding to and releasing hydrogen ions as needed . Additionally, it can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors, making it useful in pharmacological research .

Comparaison Avec Des Composés Similaires

Tetraethylammonium Chloride: Similar in structure but used primarily as a pharmacological research agent.

Tetraethylammonium Bromide: Used in the synthesis of high-silica zeolites and as a phase-transfer catalyst.

Tetraethylammonium Hydroxide: Commonly used in organic synthesis and as a strong base in chemical reactions.

Uniqueness: Tetraethylammonium bicarbonate is unique due to its dual role as a buffering agent and a catalyst. Its ability to promote carboxylation reactions and its use in the synthesis of carbamate esters set it apart from other similar compounds .

Activité Biologique

Tetraethylammonium bicarbonate (TEAB) is a compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of TEAB, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is a quaternary ammonium salt with the formula . Its structure comprises a tetraethylammonium cation and a bicarbonate anion. The presence of the bicarbonate ion plays a crucial role in its interaction with biological systems, influencing its solubility and reactivity.

1. Anion Transport and Apoptosis Induction

Research has demonstrated that TEAB can mediate anion transport across cellular membranes. In particular, studies have shown that certain tripodal receptors containing TEAB can facilitate chloride transport, which is linked to apoptosis in human cancer cells. This mechanism is primarily attributed to the ability of TEAB to enhance the lipophilicity of the transporters, thereby increasing their efficacy in inducing cell death through anion exchange processes .

2. Influence on Platelet Activation

TEAB has been investigated for its effects on platelet activation. It has been shown to interact with various receptors involved in platelet signaling pathways, leading to changes in shape and aggregation of platelets. The compound influences the release of signaling molecules such as ADP and thromboxane A2, which are crucial for amplifying platelet activation during hemostasis .

Case Study: Anion Binding Affinity

A study evaluated the binding affinity of TEAB for various anions using NMR spectroscopy. The findings indicated that TEAB exhibits a high preference for bicarbonate ions compared to other anions like fluoride. The binding affinity was enhanced when TEAB was pre-complexed with bicarbonate, demonstrating the compound's potential in facilitating selective ion transport .

| Anion | Binding Affinity (M) |

|---|---|

| Bicarbonate | 5450 |

| Fluoride | Enhanced upon TEAB complexation |

This table illustrates how the binding affinity of fluoride increases significantly when introduced into a solution already containing TEAB-bicarbonate complexes.

Case Study: Phase-Transfer Catalysis

TEAB has also been explored as a phase-transfer catalyst in organic reactions. Its ability to solubilize reactants across different phases enhances reaction rates and yields, making it a valuable tool in synthetic chemistry .

Conclusions

This compound exhibits significant biological activity through mechanisms such as anion transport and modulation of platelet function. Its unique properties make it a promising candidate for further research in drug development and therapeutic applications. Continued exploration into its interactions at the molecular level will likely unveil additional uses in biochemistry and pharmacology.

Propriétés

IUPAC Name |

hydrogen carbonate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBMPLUQNSSFHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473089 | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-61-0 | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium bicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetraethylammonium bicarbonate enhance nucleophilic fluorination reactions with [18F]fluoride?

A1: Traditionally, [18F]fluoride for radiolabeling requires time-consuming azeotropic drying to remove water. TEABC simplifies this process by enabling efficient recovery of [18F]fluoride (up to 99%) [] without azeotropic evaporation. It forms a reactive [18F]fluoride species capable of participating in aliphatic and aromatic nucleophilic substitutions, achieving high radiochemical conversions (up to 93%) []. This enhanced reactivity is likely due to TEABC's ability to act as a phase-transfer catalyst, facilitating the transfer of fluoride ions into organic solvents where the reactions occur. [, ]

Q2: What is the role of this compound in synthesizing N-substituted 1,3-oxazinan-2-ones?

A2: TEABC serves as a convenient source of bicarbonate in a one-pot, three-component reaction with 1,3-dibromopropane and a primary amine. This reaction, conducted in methanol at room temperature, efficiently yields N-substituted 1,3-oxazinan-2-ones []. The use of TEABC simplifies the reaction procedure and avoids the need for harsh reaction conditions.

Q3: Can this compound be used in the synthesis of radiolabeled compounds for imaging techniques like PET scans?

A3: Yes, TEABC has proven useful in the synthesis of [18F]DCFPyL, a radiolabeled ligand for PET imaging of prostate cancer recurrence []. The bicarbonate anion in TEABC facilitates the coupling of a radiofluorinated prosthetic group ([18F]FPy-TFP) with an unprotected PSMA-ligand in ethanol, leading to high yields of [18F]DCFPyL []. This highlights TEABC's compatibility with radiolabeling procedures and its potential for developing new PET tracers.

Q4: What is the structural characterization of this compound trihydrate?

A4: The crystal structure of this compound trihydrate reveals a layered arrangement []. The bicarbonate anion (CHO3−) forms hydrogen bonds with water molecules, creating hydrogen-bonded layers. Tetraethylammonium cations (C8H20N+) are sandwiched between these layers, forming a stable crystal structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.